molecular formula C11H12Cl2O B8317844 5-Chloro-1-(2-chlorophenyl)-2-pentanone

5-Chloro-1-(2-chlorophenyl)-2-pentanone

Cat. No.: B8317844
M. Wt: 231.11 g/mol
InChI Key: NYIVLKJNGLHGHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-1-(2-chlorophenyl)-2-pentanone is a chlorinated aromatic ketone characterized by a pentanone backbone substituted with a chlorine atom at position 5 and a 2-chlorophenyl group at position 1. Its molecular formula is C₁₁H₁₂Cl₂O, with a molecular weight of 231.12 g/mol. The presence of dual chlorine substituents likely enhances its lipophilicity and reactivity compared to non-halogenated analogs.

Properties

Molecular Formula

C11H12Cl2O

Molecular Weight

231.11 g/mol

IUPAC Name

5-chloro-1-(2-chlorophenyl)pentan-2-one

InChI

InChI=1S/C11H12Cl2O/c12-7-3-5-10(14)8-9-4-1-2-6-11(9)13/h1-2,4,6H,3,5,7-8H2

InChI Key

NYIVLKJNGLHGHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)CCCCl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 5-Chloro-1-(2-chlorophenyl)-2-pentanone with five related compounds, focusing on molecular structure, physical properties, and functional differences.

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Differences
This compound 5-Cl, 2-Cl-phenyl C₁₁H₁₂Cl₂O 231.12 N/A N/A Dual Cl substituents on phenyl and chain
5-Chloro-1-(2-methylphenyl)-1-oxopentane 5-Cl, 2-methylphenyl C₁₂H₁₅ClO 210.7 322.0 ± 25.0 (pred.) 1.063 ± 0.06 (pred.) Methyl group instead of Cl on phenyl
1-(2-Chlorophenyl)ethanone 2-Cl-phenyl, acetyl group C₈H₇ClO 154.59 N/A N/A Simpler structure; lacks pentanone chain
5-Chloro-2-pentanone 5-Cl C₅H₉ClO 120.58 N/A N/A No aromatic substituent
5-Chloro-1-[2-(2,2,2-trichloroacetyl)-1H-pyrrol-1-yl]-2-pentanone 5-Cl, pyrrol-trichloroacetyl group C₁₁H₁₁Cl₄NO₂ 331.0 N/A N/A Complex pyrrole-derived substituent

Key Observations:

Substituent Effects: The 2-chlorophenyl group in the target compound introduces steric hindrance and electronic effects distinct from analogs like 5-Chloro-1-(2-methylphenyl)-1-oxopentane (methyl substituent) . The trichloroacetyl-pyrrole derivative (C₁₁H₁₁Cl₄NO₂) exhibits significantly higher molecular weight (331.0 g/mol) due to additional Cl atoms and a heterocyclic group .

Physical Properties: Limited data on boiling points and densities highlight a research gap for halogenated ketones. Predicted values for 5-Chloro-1-(2-methylphenyl)-1-oxopentane suggest higher boiling points (~322°C) compared to simpler analogs, likely due to increased molecular weight and polarity .

The absence of aromatic groups in 5-Chloro-2-pentanone (C₅H₉ClO) simplifies its reactivity profile, making it a baseline for studying halogenated aliphatic ketones .

Preparation Methods

Ketalization of Levulinic Acid Esters

The process begins with levulinic acid esters (e.g., methyl levulinate), which undergo ketalization with ethylene glycol to form a dioxolane-protected intermediate. This step is critical for stabilizing the ketone group during subsequent reactions. The reaction is typically conducted in toluene or xylene under azeotropic conditions to remove water, achieving near-quantitative yields. Key parameters include:

ParameterOptimal ValueImpact on Yield
Temperature110–120°CPrevents side reactions
Catalystp-Toluenesulfonic acidAccelerates ketal formation
Reaction Time4–6 hoursEnsures complete conversion

The ketal intermediate, 3-(2-methyl-1,3-dioxolan-2-yl)propyl levulinate, is purified via vacuum distillation to reduce chlorine impurities below 10 ppm, a requirement for efficient downstream hydrogenation.

Alkaline-Modified Catalytic Hydrogenation

Hydrogenation of the ketalized intermediate employs copper chromite catalysts (e.g., Mallinckrodt E 406, Harshaw 1107) pretreated with alcoholic alkali solutions (0.05 N NaOH/KOH in ethanol). This alkaline treatment suppresses hydrogenolysis of the dioxolane ring, a major side reaction that yields 1,4-pentanediol instead of the desired alcohol. Under optimized conditions (100–150°C, 50–100 bar H₂), selectivity exceeds 95%, producing 3-(2-methyl-1,3-dioxolan-2-yl)propan-1-ol.

Hydrochlorination and Workup

The hydrogenated product is reacted with concentrated HCl at 0–5°C to cleave the dioxolane ring and introduce the chlorine substituent. Distillation separates the two-phase mixture (5-chloro-2-pentanone and water), followed by extraction with cyclohexane or toluene. Final distillation yields 5-chloro-2-pentanone with 73–92% purity. Industrial-scale implementations report a 70–85% overall yield from levulinic ester.

2-Methylfuran Hydrogenation-Chlorination Pathway

Catalytic Hydrogenation of 2-Methylfuran

An alternative route starts with 2-methylfuran, which undergoes partial hydrogenation over palladium-carbon (Pd/C) catalysts at 5–15°C and 0.05–0.15 MPa H₂. This step produces 2-methyl-4,5-dihydrofuran with >95% conversion, avoiding over-hydrogenation to tetrahydrofuran derivatives.

Acid-Mediated Ring Opening and Chlorination

The dihydrofuran intermediate is treated with 15–20% HCl under reflux (65–70°C), inducing ring opening and chlorination. The reaction mechanism proceeds via protonation of the oxygen atom, followed by nucleophilic attack by chloride and keto-enol tautomerization. This one-pot method achieves 80–85% yield of 5-chloro-2-pentanone, with residual HCl recycled to minimize waste.

Comparative Analysis of Methodologies

MethodStarting MaterialYield (%)Purity (%)Key Advantage
Ketalization RouteLevulinic ester70–8598High selectivity, scalable
Furan Route2-Methylfuran80–8595Fewer steps, lower cost

The ketalization route is favored in pharmaceutical applications due to stringent purity requirements, while the furan pathway offers cost advantages for bulk production. Both methods avoid hazardous reagents like PCl₅ or SOCl₂, aligning with green chemistry principles.

Challenges and Optimization Strategies

Catalyst Deactivation in Hydrogenation

Copper chromite catalysts require periodic regeneration via alkaline washes to remove adsorbed byproducts. Pd/C catalysts in the furan route exhibit longer lifetimes but necessitate strict temperature control to prevent sintering.

Byproduct Formation During Hydrochlorination

Over-chlorination can produce 2,5-dichloropentanone, which is mitigated by maintaining reaction temperatures below 10°C and using stoichiometric HCl . Gas chromatography (GC) monitoring is essential to terminate reactions at >95% conversion.

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 5-Chloro-1-(2-chlorophenyl)-2-pentanone in academic settings?

  • Methodological Answer : A common approach involves Friedel-Crafts acylation of 2-chlorophenyl derivatives with chloro-substituted pentanone precursors under anhydrous conditions. For example, using aluminum chloride (AlCl₃) as a catalyst in dichloromethane at 0–5°C can yield the target compound. Reaction progress should be monitored via TLC, and purification achieved via column chromatography using silica gel and a hexane/ethyl acetate gradient .
  • Key Considerations : Optimize stoichiometry of the chlorophenyl substrate and acyl chloride precursor to minimize byproducts like polysubstituted derivatives.

Q. How should researchers handle and store this compound to ensure laboratory safety?

  • Methodological Answer :

  • Handling : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood due to its classification as a flammable liquid (Category 3) and skin/eye irritant (Category 2) .
  • Storage : Keep in a tightly sealed amber glass container under inert gas (N₂ or Ar) at 2–8°C to prevent degradation. Avoid contact with oxidizing agents .

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR (CDCl₃, 400 MHz) identifies aromatic protons (δ 7.2–7.8 ppm) and ketone-adjacent methylene groups (δ 2.5–3.0 ppm). ¹³C NMR confirms the carbonyl carbon (δ ~210 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion [M+H]⁺ at m/z 231.0451 (calculated for C₁₁H₁₁Cl₂O) .
  • IR : A strong absorption band at ~1700 cm⁻¹ confirms the ketone group .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer :

  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, identifying electrophilic sites (e.g., carbonyl carbon).
  • Simulate transition states for nucleophilic attack (e.g., Grignard reagents) to predict regioselectivity and activation energies. Validate with experimental kinetic data .

Q. What strategies resolve contradictions in reported synthesis yields of this compound?

  • Methodological Answer :

  • Statistical Design of Experiments (DoE) : Use response surface methodology to optimize variables (catalyst loading, temperature, solvent polarity).
  • Byproduct Analysis : Employ GC-MS to identify side products (e.g., di- or tri-substituted isomers) and adjust reaction conditions (e.g., lower temperature) to suppress their formation .

Q. What experimental approaches determine the environmental impact of this compound degradation byproducts?

  • Methodological Answer :

  • Hydrolysis Studies : Incubate the compound in buffered solutions (pH 4–9) at 25–50°C and analyze degradation products via LC-HRMS.
  • Ecotoxicology : Use Daphnia magna or Vibrio fischeri bioassays to assess acute toxicity of degradation intermediates. Reference GHS hazard classifications (e.g., STOT SE 3) for risk assessment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.